molecular formula C15H12N4 B183220 5,6-Diphenyl-1,2,4-triazin-3-amine CAS No. 4511-99-3

5,6-Diphenyl-1,2,4-triazin-3-amine

Cat. No. B183220
CAS RN: 4511-99-3
M. Wt: 248.28 g/mol
InChI Key: NZRHOWNFGASHMN-UHFFFAOYSA-N
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Description

5,6-Diphenyl-1,2,4-triazin-3-amine is a chemical compound with the molecular formula C15H12N4 . It has a molecular weight of 248.28 g/mol . The IUPAC name for this compound is 5,6-diphenyl-1,2,4-triazin-3-amine . The compound is also known by other names such as 3-Amino-5,6-diphenyl-1,2,4-triazine and 5,6-Diphenyl-1,2,4-triazin-3-ylamine .


Molecular Structure Analysis

The InChI code for 5,6-Diphenyl-1,2,4-triazin-3-amine is 1S/C15H12N4/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

  • Synthesis and Chemical Behavior : This compound's synthesis and chemical behavior towards electrophilic and nucleophilic reagents are well-documented. It has unique features and shows significant medicinal, pharmacological, and biological significance (Abdel-Rahman et al., 2015).

  • Cyclization Reactions : It undergoes cyclization reactions, forming compounds with potential uses in various chemical processes (Gray & Stevens, 1976).

  • Anti-inflammatory Properties : Derivatives of this compound have shown significant anti-inflammatory activity, indicating potential for development into therapeutic agents (Saxena et al., 1994).

  • Use in Catalysis : It has been used in the synthesis of chiral ligands for copper-catalyzed reactions, indicating its utility in asymmetric synthesis (Wolińska, 2016).

  • Reactions with Phosphines and Phosphonates : It reacts with triphenylphosphine and other phosphorus-containing compounds, forming structures with potential applications in material science or catalysis (El-khoshnieh, 1998).

  • Mechanistic Studies in Organic Chemistry : Its amination reactions have been studied, providing insights into chemical mechanisms and reaction pathways (Simig et al., 2010).

  • Derivatives as Blood Platelet Aggregation Inhibitors : Certain derivatives of this compound have been synthesized and evaluated as inhibitors of blood platelet aggregation, suggesting potential pharmaceutical applications (Konno et al., 1992).

  • Corrosion Inhibition : Triazine derivatives, including this compound, have been studied for their effectiveness in inhibiting corrosion of metals, which could have implications in industrial applications (Singh et al., 2018).

  • Cytotoxic Activity : Its derivatives have been synthesized and tested for cytotoxic activity against various cancer cell lines, demonstrating potential for anticancer drug development (Akbarzadeh et al., 2015).

  • Coordination Studies with Metals : It has been used to study coordination with copper cations, providing insights into metal-ligand interactions (Machura et al., 2008).

properties

IUPAC Name

5,6-diphenyl-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRHOWNFGASHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196390
Record name as-Triazine, 3-amino-3,6-diphenyl-
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Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4511-99-3
Record name 5,6-Diphenyl-1,2,4-triazin-3-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diphenyl-1,2,4-triazin-3-amine
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Record name 4511-99-3
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Record name as-Triazine, 3-amino-3,6-diphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIPHENYL-1,2,4-TRIAZIN-3-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY3XH5WU9
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Synthesis routes and methods

Procedure details

5,6-Diphenyl-1,2,4-triazin-3-amine (86.0 mg, 42%) was prepared from 6-bromo-5-phenyl-1,2,4-triazin-3-amine (0.21 g, 0.8 mmol) and phenyl boronic acid (0.11 g, 0.92 mmol) according to the general procedure of Example 1.
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary synthetic routes to obtain 3-Amino-5,6-diphenyl-1,2,4-triazine?

A: 3-Amino-5,6-diphenyl-1,2,4-triazine can be synthesized through the reaction of benzil with diaminoguanidine nitrate. This reaction initially yields benzil mono[(aminoamidino)hydrazone] nitrate, which subsequently cyclizes to form the desired triazine derivative .

Q2: How has 3-Amino-5,6-diphenyl-1,2,4-triazine been utilized in the development of novel compounds?

A2: This compound serves as a versatile building block for synthesizing various heterocyclic systems with potential biological activities. For instance, it has been used to prepare:

  • Pyrimidines, 1,2,4-triazoles, 1,2,4-triazines, and 1,3-thiazoles: These compounds, bearing the 1,2,4-triazine moiety, were investigated for their antimicrobial properties .
  • Barbituric and Thiobarbituric Acid Derivatives: These derivatives, incorporating the 1,2,4-triazine scaffold, displayed herbicidal activity and were also evaluated as potential CDK2 inhibitors for anti-tumor applications .
  • Imidazo[2,1-c][1,2,4]triazin-6-amines: These poly-substituted compounds were synthesized and assessed for their cytotoxic activity .

Q3: What structural insights were gained from the characterization of N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine?

A: X-ray crystallography revealed that the oxazoline ring in this derivative is nearly planar. The phenyl rings attached to the triazine core exhibit dihedral angles of 29.0° and 54.6° relative to the triazine ring. Intramolecular hydrogen bonding (N—H⋯N and C—H⋯N) influences the molecule's conformation. In the crystal lattice, intermolecular C—H⋯O hydrogen bonds link molecules, forming supramolecular chains. Additionally, π–π stacking interactions occur between the oxazoline and triazine rings of neighboring molecules .

Q4: How does the presence of a trifluoracetyl group at the C-5 position of barbituric and thiobarbituric acid derivatives affect their CDK2 inhibitory activity?

A: Studies indicate that incorporating a trifluoracetyl group at the C-5 position of these derivatives generally enhances their ability to inhibit CDK2. Conversely, introducing a pyridine side chain at the same position tends to diminish their inhibitory activity .

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